REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[C:6](Cl)[CH:5]=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].[NH3:13].[C:14]1([OH:20])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[OH-].[Na+]>CS(C)=O.C(O)(=O)C>[Cl:8][C:7]1[C:6]([O:20][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:5][CH:4]=[C:3]([N+:10]([O-:12])=[O:11])[C:2]=1[NH2:13] |f:3.4|
|
Name
|
|
Quantity
|
911 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
liquid
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
4.4 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred in a 15 liter vessel with 400 gm of 40% (% by weight) sodium hydroxide solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave was closed
|
Type
|
TEMPERATURE
|
Details
|
After cooling of the mixture and ventilation of the pressure vessel
|
Type
|
CUSTOM
|
Details
|
the mixture was removed
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 7 hours at 50°-60° C
|
Duration
|
7 h
|
Type
|
ADDITION
|
Details
|
were added again
|
Type
|
WAIT
|
Details
|
the mixture was kept at 60° C. for a further 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the product was precipitated with ice water by trituration
|
Type
|
EXTRACTION
|
Details
|
The yellowy brown solid crude product was extracted
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The crude product (980 gm m.p. 70°-78° C.) was recrystallized from 2.5 liters of isopropanol
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(N)C(=CC=C1OC1=CC=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |